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Compound of Interest

Compound Name: (3-Bromothiophen-2-YL)methanol

Cat. No.: B151471 Get Quote

This guide provides a detailed interpretation of the infrared (IR) spectrum of (3-
bromothiophen-2-yl)methanol, a crucial analytical technique for researchers, scientists, and

professionals in drug development for confirming molecular structure and identifying key

functional groups. To offer a comprehensive analysis, this guide compares the expected

spectral features of (3-bromothiophen-2-yl)methanol with the experimental data of two

closely related compounds: thiophene-2-methanol and 3-bromothiophene.

Interpreting the Vibrational Landscape: A Functional
Group Analysis
The infrared spectrum of (3-bromothiophen-2-yl)methanol is characterized by the vibrational

frequencies of its constituent functional groups: the hydroxyl group (-OH), the methylene group

(-CH₂), the substituted thiophene ring, and the carbon-bromine bond (C-Br). Understanding the

expected absorption regions for these groups is fundamental to interpreting the spectrum.

Comparative Analysis of IR Absorption Data
The following table summarizes the expected and experimental IR absorption peaks for (3-
bromothiophen-2-yl)methanol and its comparative counterparts. This side-by-side

comparison allows for a clearer understanding of how each functional group contributes to the

overall spectrum.
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Functional
Group

Vibration Type

(3-
bromothiophe
n-2-
yl)methanol
(Predicted,
cm⁻¹)

Thiophene-2-
methanol
(Experimental,
cm⁻¹)

3-
Bromothiophe
ne
(Experimental,
cm⁻¹)

Alcohol

O-H Stretch

(Hydrogen-

bonded)

3500–3200

(broad, strong)

~3600 - 3200

(Broad)
N/A

C-O Stretch
1320–1000

(strong)
Not specified N/A

Thiophene Ring
Aromatic C-H

Stretch

3100–3000

(medium)
Not specified ~3100

C=C Stretch (in-

ring)

1600–1400

(medium)
Not specified ~1520, ~1420

C-S Stretch
850-600 (weak to

medium)
Not specified ~700

C-H Out-of-plane

Bending
900–675 (strong) Not specified ~830, ~770

Alkyl
C-H Stretch

(CH₂)

3000–2850

(medium)
Not specified N/A

Alkyl Halide C-Br Stretch

690–515

(medium to

strong)

N/A ~550

N/A: Not applicable as the functional group is absent in the molecule.

Detailed Interpretation of the IR Spectrum
The IR spectrum of (3-bromothiophen-2-yl)methanol can be deconstructed into several key

regions:
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The Hydroxyl Region (3500-3200 cm⁻¹): A prominent, broad, and strong absorption band is

anticipated in this region, characteristic of the O-H stretching vibration in a hydrogen-bonded

alcohol. This is a key indicator of the methanol group.

The C-H Stretching Region (3100-2850 cm⁻¹): This region will likely display multiple peaks. A

weaker band is expected between 3100 and 3000 cm⁻¹, corresponding to the C-H stretching

vibrations of the thiophene ring.[1] Just below 3000 cm⁻¹, medium intensity peaks arising

from the C-H stretching of the methylene (-CH₂) group should be visible.

The Fingerprint Region (below 1600 cm⁻¹): This complex region contains a wealth of

structural information:

Thiophene Ring Vibrations: A series of medium-intensity peaks between 1600 and 1400

cm⁻¹ are attributable to the C=C stretching vibrations within the thiophene ring. Strong

absorptions between 900 and 675 cm⁻¹ arise from the out-of-plane bending of the ring C-

H bonds.

C-O Stretch: A strong band is expected in the 1320-1000 cm⁻¹ range, corresponding to the

C-O stretching of the primary alcohol.

C-S and C-Br Stretches: The C-S stretching vibration of the thiophene ring is typically

found in the 850-600 cm⁻¹ range. Overlapping with this, a medium to strong absorption

between 690 and 515 cm⁻¹ is expected for the C-Br stretch.

Experimental Protocols
Infrared Spectroscopy (FTIR)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for analysis.

Sample Preparation: For a liquid sample like (3-bromothiophen-2-yl)methanol, a thin film

can be prepared by placing a drop of the neat liquid between two polished salt plates (e.g.,

NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable

solvent (e.g., carbon tetrachloride, CCl₄), which is then placed in a sample cell. For solid

samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a translucent disk.
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Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment.

A background spectrum (of the salt plates, solvent, or KBr pellet alone) is first recorded and

automatically subtracted from the sample spectrum to eliminate interference from the sample

matrix and atmospheric water and carbon dioxide. The spectrum is typically scanned over

the range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is mathematically converted into a spectrum of

absorbance or transmittance versus wavenumber (cm⁻¹) using a Fourier transform.

Logical Workflow for Spectral Interpretation
The following diagram illustrates the systematic approach to interpreting the IR spectrum of (3-
bromothiophen-2-yl)methanol.

Spectral Regions

Analysis Workflow

Functional Group Region
(4000-1300 cm⁻¹)

Identify O-H Stretch
(~3400 cm⁻¹)

Identify C-H Stretches
(Aromatic & Aliphatic)
(~3100-2850 cm⁻¹)

Fingerprint Region
(<1300 cm⁻¹)

Identify Thiophene Ring
(C=C, C-S, C-H bend)

Identify C-O & C-Br
Stretches

(~1200-500 cm⁻¹)

Confirm Molecular
Structure
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Click to download full resolution via product page

Caption: Workflow for IR spectrum interpretation of (3-bromothiophen-2-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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